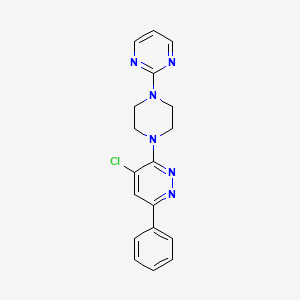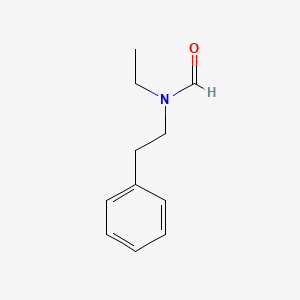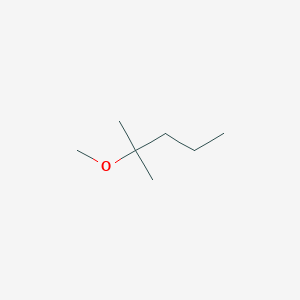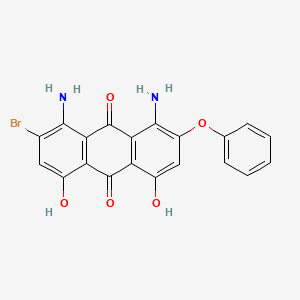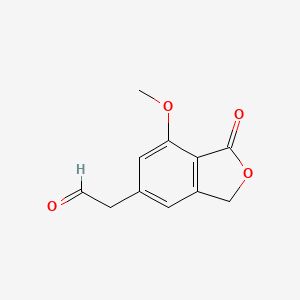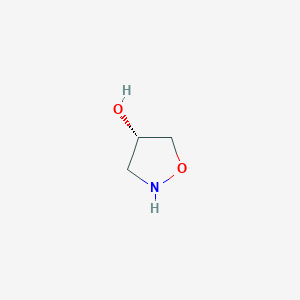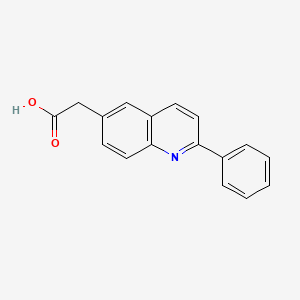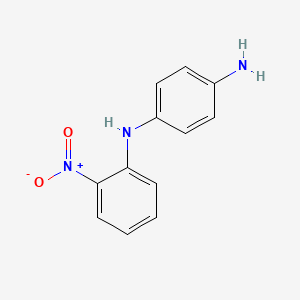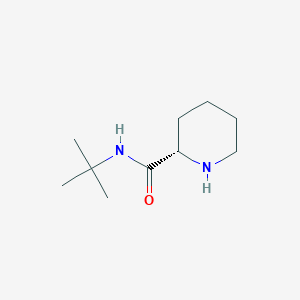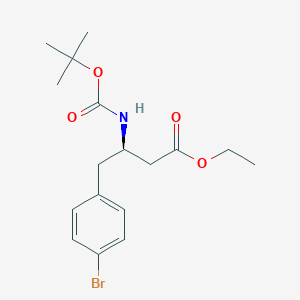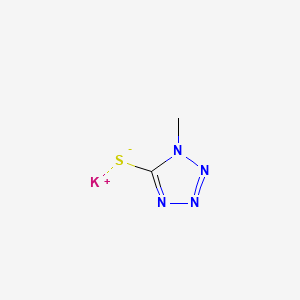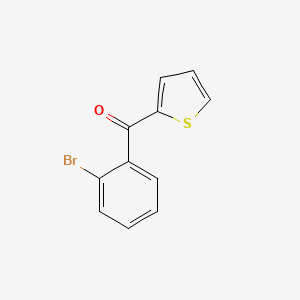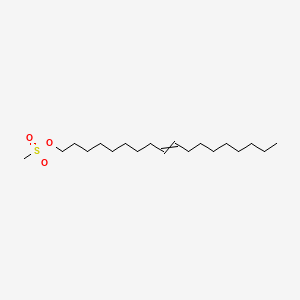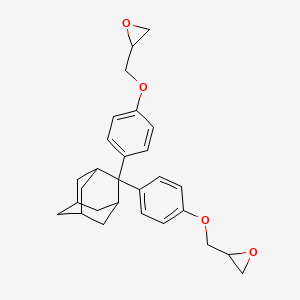![molecular formula C11H10ClN3O B8701923 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one CAS No. 58905-28-5](/img/structure/B8701923.png)
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors
- Optimization of reaction conditions (temperature, pressure, solvent)
- Purification techniques such as recrystallization or chromatography
化学反応の分析
Types of Reactions
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties
Medicine: Investigated for its potential use in drug development
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
Uniqueness
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the triazole ring can confer distinct properties compared to other similar compounds.
特性
CAS番号 |
58905-28-5 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H10ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-8H,1H3 |
InChIキー |
XHVHQXCBETVWDC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


